molecular formula C14H14N4O3 B2387725 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile CAS No. 1025145-35-0

4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile

Cat. No.: B2387725
CAS No.: 1025145-35-0
M. Wt: 286.291
InChI Key: IKPYWESLCCQASP-UKTHLTGXSA-N
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Description

4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is a complex organic compound that features a benzimidazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Functional Group Modifications:

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: Functional groups on the benzimidazole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Amines: From reduction of the nitro group.

    Substituted Benzimidazoles: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Antimicrobial Agents: Compounds with nitro groups are often explored for their antimicrobial properties.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the benzimidazole core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole, which are also used in various applications.

    Nitroaromatic Compounds: Such as nitrobenzene, which share the nitro functional group.

Uniqueness

4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is unique due to its specific combination of functional groups, which might confer unique reactivity and properties compared to other benzimidazole or nitroaromatic compounds.

Properties

IUPAC Name

(Z)-3-hydroxy-4,4-dimethyl-2-(6-nitro-1H-benzimidazol-2-yl)pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-14(2,3)12(19)9(7-15)13-16-10-5-4-8(18(20)21)6-11(10)17-13/h4-6,19H,1-3H3,(H,16,17)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIJKPMXKLVEJR-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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